

Reactivity of 2,4-Difluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Difluoro-3-methylbenzaldehyde

Cat. No.: B1315456

[Get Quote](#)

An In-depth Technical Guide to the Reactivity and Synthetic Utility of **2,4-Difluoro-3-methylbenzaldehyde**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-3-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a critical structural motif and versatile intermediate in modern organic synthesis. The strategic placement of two electron-withdrawing fluorine atoms, an electron-donating methyl group, and a highly reactive aldehyde function imparts a unique and valuable reactivity profile. This guide provides a comprehensive analysis of its electronic properties, core reactivity, and applications in key synthetic transformations. We will explore the causality behind its reaction pathways, provide validated experimental protocols for its use, and illustrate its role in the construction of complex molecules, particularly within the pharmaceutical landscape.

Introduction and Molecular Profile

2,4-Difluoro-3-methylbenzaldehyde (CAS No. 847502-88-9) is a specialized chemical building block increasingly utilized in the synthesis of agrochemicals and pharmaceuticals.^[1] Its utility stems from the convergence of three key structural features on a benzene ring:

- An Electrophilic Aldehyde Group: The primary center for nucleophilic attack and a gateway for a multitude of classic carbonyl reactions.

- Two Fluoro Substituents: These atoms exert a powerful electron-withdrawing inductive effect (-I), which significantly modulates the reactivity of both the aldehyde and the aromatic ring. In medicinal chemistry, fluorine is often incorporated to enhance metabolic stability, improve binding affinity, and increase lipophilicity.[2]
- A Methyl Group: This group provides a moderate electron-donating inductive effect (+I) and steric influence, helping to direct substitution reactions and modify the molecule's overall physical properties.

The interplay of these electronic effects makes the aldehyde carbon exceptionally electrophilic and activates the aromatic ring for specific substitution patterns, which will be detailed in subsequent sections.

Table 1: Physicochemical Properties of **2,4-Difluoro-3-methylbenzaldehyde**

Property	Value	Source
CAS Number	847502-88-9	[3]
Molecular Formula	C ₈ H ₆ F ₂ O	[3]
Molecular Weight	156.13 g/mol	[3]
Density	1.241 g/cm ³	[3]
Solubility	Soluble in organic solvents; sparingly soluble in water.	[1]
Storage	Store at 2°C - 8°C in a well-closed container.	[3]

Core Reactivity: A Tale of Two Centers

The reactivity of **2,4-Difluoro-3-methylbenzaldehyde** is dominated by two primary locations: the carbonyl group and the aromatic ring. The substituents dictate the behavior of each.

Reactivity of the Carbonyl Group

The aldehyde's carbonyl carbon is the molecule's most electrophilic site. The strong inductive electron withdrawal by the two fluorine atoms on the ring significantly pulls electron density away from the carbonyl, making it highly susceptible to nucleophilic attack. This is the cornerstone of its synthetic utility.

- Nucleophilic Addition: The foundational reaction where nucleophiles (e.g., Grignard reagents, organolithiums, cyanides) attack the carbonyl carbon.
- Oxidation: The aldehyde can be readily oxidized to the corresponding 2,4-difluoro-3-methylbenzoic acid using standard oxidizing agents like potassium permanganate (KMnO_4) or Jones reagent ($\text{CrO}_3/\text{H}_2\text{SO}_4$).
- Reduction: The aldehyde is easily reduced to 2,4-difluoro-3-methylbenzyl alcohol using mild reducing agents such as sodium borohydride (NaBH_4) or more powerful ones like lithium aluminum hydride (LiAlH_4).
- Condensation Reactions: It serves as an excellent electrophile in condensation reactions with active methylene compounds (e.g., Knoevenagel condensation) or ylides (e.g., Wittig reaction).[4][5]

Reactivity of the Aromatic Ring

The aromatic ring's reactivity is a complex balance of activating and deactivating influences.

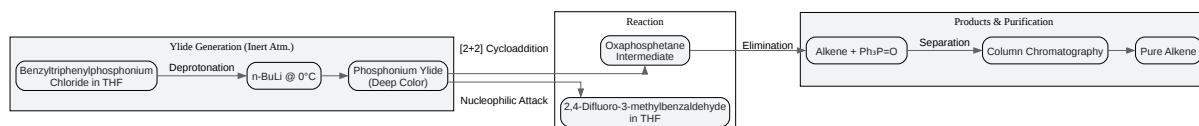
- Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$): The two electron-withdrawing fluorine atoms strongly activate the ring for $\text{S}_{\text{n}}\text{Ar}$. The positions ortho and para to the fluorine atoms (C1, C3, C5) are the most electron-deficient and thus the most likely sites for attack by strong nucleophiles (e.g., amines, alkoxides), which can lead to the displacement of a fluorine atom. A three-component reaction involving a β -ketonitrile, 4-fluorobenzaldehyde, and a secondary amine has been shown to proceed via a Knoevenagel condensation followed by an $\text{S}_{\text{n}}\text{Ar}$ pathway.[6]
- Electrophilic Aromatic Substitution (EAS): Predicting the outcome of EAS is more nuanced.
 - The aldehyde group is a strong deactivating, meta-directing group.
 - The fluorine atoms are deactivating but ortho, para-directing.

- The methyl group is a weak activating, ortho, para-directing group.

Overall, the ring is significantly deactivated towards electrophiles. Any substitution would likely be forced by harsh conditions and would preferentially occur at the C5 position, which is ortho to the methyl group and meta to the aldehyde, representing the least deactivated position.

Field-Proven Synthetic Protocols

The true value of an intermediate is demonstrated through its successful application in robust chemical transformations. Below are detailed protocols for key reactions involving **2,4-Difluoro-3-methylbenzaldehyde**.


The Wittig Reaction: Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting a carbonyl with a phosphonium ylide.^{[7][8]} This method offers high regioselectivity in placing the double bond. Unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes.^{[5][8]}

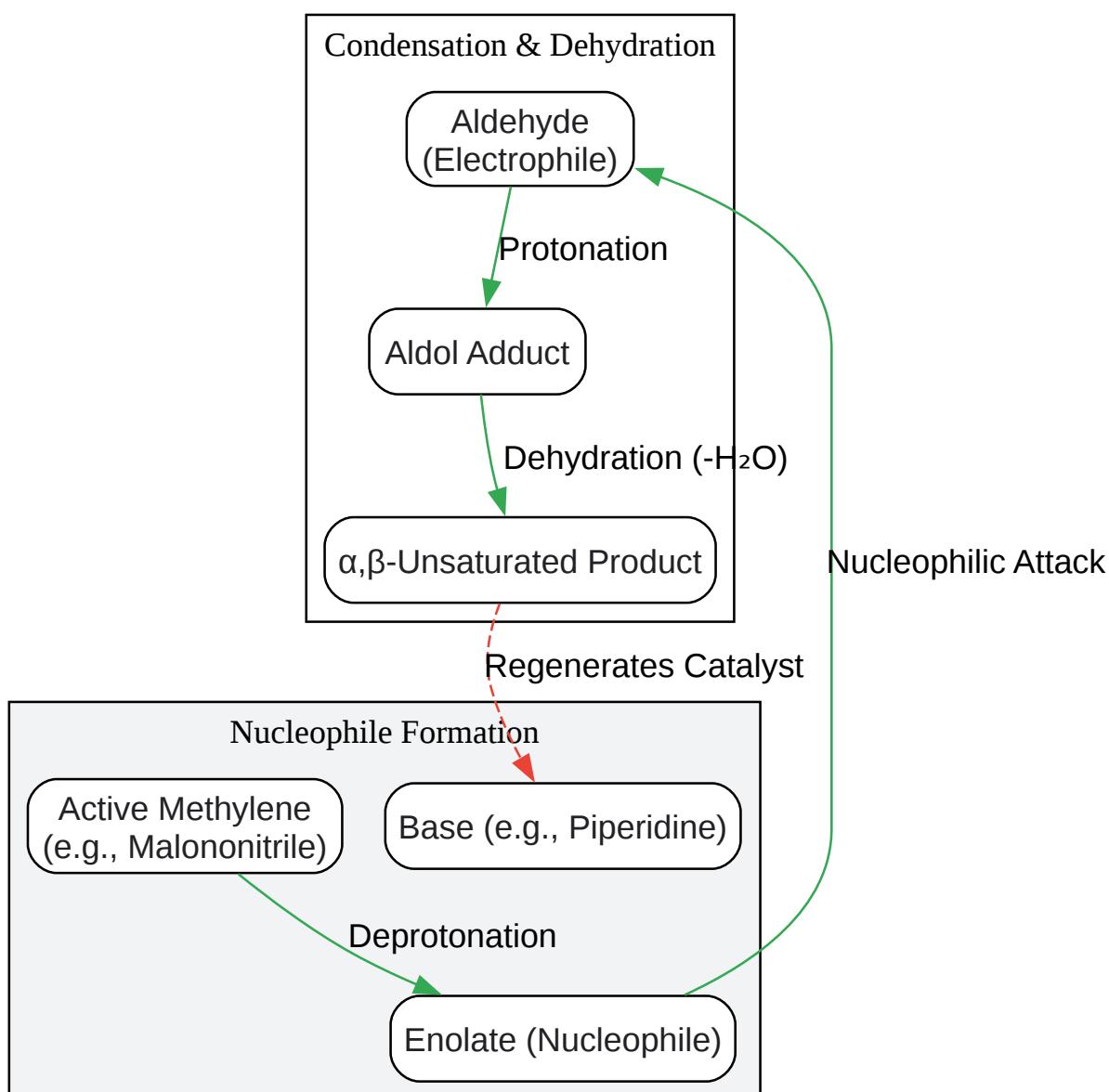
- **Ylide Generation:** In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium chloride (1.2 eq.) to anhydrous tetrahydrofuran (THF). Cool the resulting slurry to 0°C in an ice bath.
- Add a strong base, such as n-butyllithium (n-BuLi) (1.1 eq.), dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0°C for 30 minutes.
- **Aldehyde Addition:** Dissolve **2,4-Difluoro-3-methylbenzaldehyde** (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0°C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
- **Workup:** Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or

ethyl acetate (3x).

- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the target alkene and triphenylphosphine oxide as a byproduct.

[Click to download full resolution via product page](#)

Caption: Workflow for the Wittig olefination of **2,4-Difluoro-3-methylbenzaldehyde**.


The Knoevenagel Condensation: α,β -Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an "active methylene" compound) to a carbonyl group, followed by dehydration.[4] It is a powerful C-C bond-forming reaction, often catalyzed by a weak base like piperidine or an amine.[4]

- Setup: To a round-bottom flask, add **2,4-Difluoro-3-methylbenzaldehyde** (1.0 eq.), 2-cyanoacetamide (1.1 eq.), and ethanol as the solvent.
- Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq.).
- Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C). The reaction is typically complete within 1-3 hours. Monitor by TLC. A precipitate of

the product often forms as the reaction proceeds.

- Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
- Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove residual reactants and catalyst. The product is often pure enough for subsequent steps, but it can be further purified by recrystallization if necessary.

[Click to download full resolution via product page](#)

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Applications in Drug Discovery

2,4-Difluoro-3-methylbenzaldehyde is a valuable precursor in the synthesis of complex pharmaceutical agents. For instance, it has been utilized in the preparation of 5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine derivatives, which have been investigated as orexin receptor antagonists.^[9] Orexin antagonists are a class of drugs used to treat insomnia. The specific substitution pattern of this aldehyde is crucial for achieving the desired biological activity and pharmacokinetic profile in the final drug candidate.

Safety and Handling

As with any laboratory chemical, proper handling of **2,4-Difluoro-3-methylbenzaldehyde** is essential.

- **Hazards:** The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[3]
- **Precautions:** Always handle this chemical in a well-ventilated area or a chemical fume hood. ^[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.^[10] Avoid breathing vapors.
- **Storage:** Store in a cool, dry place away from incompatible materials. The recommended storage temperature is between 2°C and 8°C.^[3]

Conclusion

2,4-Difluoro-3-methylbenzaldehyde presents a compelling case study in molecular design. The strategic arrangement of its functional groups creates a highly reactive and selective building block. Its enhanced electrophilic aldehyde center readily participates in a wide array of carbon-carbon bond-forming reactions, while the fluorinated aromatic ring provides a handle for further modification and imparts desirable properties for pharmaceutical applications. For the research scientist, a thorough understanding of its electronic nature and reactivity patterns is key to unlocking its full potential in the synthesis of novel and complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. 2,4-DIFLUORO-3-METHYLBENZALDEHYDE CAS#: 847502-88-9 [amp.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Reactivity of 2,4-Difluoro-3-methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1315456#reactivity-of-2-4-difluoro-3-methylbenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com